10-(9H-Carbazol-3-yl)-10H-phenoxazine
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Overview
Description
10-(9H-Carbazol-3-yl)-10H-phenoxazine is an organic compound that belongs to the class of heterocyclic aromatic compounds It is characterized by the presence of both carbazole and phenoxazine moieties, which are known for their unique electronic and photophysical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-(9H-Carbazol-3-yl)-10H-phenoxazine typically involves the coupling of carbazole and phenoxazine derivatives. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of a carbazole boronic acid with a phenoxazine halide in the presence of a palladium catalyst and a base . The reaction is usually carried out in an organic solvent such as toluene or dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Additionally, continuous flow reactors and automated synthesis platforms could be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
10-(9H-Carbazol-3-yl)-10H-phenoxazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as manganese dioxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings of the compound.
Common Reagents and Conditions
Oxidation: Manganese dioxide in acetone at room temperature.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce hydro derivatives. Substitution reactions can introduce various functional groups, such as halogens or alkyl groups, onto the aromatic rings.
Scientific Research Applications
10-(9H-Carbazol-3-yl)-10H-phenoxazine has a wide range of applications in scientific research:
Organic Electronics: The compound is used as a hole-transporting material in organic light-emitting diodes (OLEDs) due to its excellent charge transport properties.
Photonics: It is employed in the development of organic photovoltaic cells and other optoelectronic devices.
Medicinal Chemistry: The compound has shown potential as an anticancer agent and is being investigated for its ability to interact with DNA and proteins.
Polymer Chemistry: It is used in the synthesis of polymeric materials with enhanced electronic and optical properties.
Mechanism of Action
The mechanism of action of 10-(9H-Carbazol-3-yl)-10H-phenoxazine involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into the DNA double helix, disrupting its structure and function . Additionally, it can bind to proteins through hydrogen bonding and van der Waals interactions, altering their conformation and activity . These interactions contribute to its biological activity, including its anticancer properties.
Comparison with Similar Compounds
10-(9H-Carbazol-3-yl)-10H-phenoxazine can be compared with other similar compounds, such as:
1-(9-ethyl-9H-carbazol-3-yl)-3-phenylurea: This compound also contains a carbazole moiety and has shown significant binding properties with protease enzymes.
5-(9-ethyl-9H-carbazol-3-yl)-N-aryl-1,3,4-thiadiazol-2-amines: These compounds have both carbazole and thiadiazole moieties and exhibit a wide range of biological activities.
The uniqueness of this compound lies in its combination of carbazole and phenoxazine moieties, which endow it with distinct electronic and photophysical properties, making it highly suitable for applications in organic electronics and photonics.
Properties
Molecular Formula |
C24H16N2O |
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Molecular Weight |
348.4 g/mol |
IUPAC Name |
10-(9H-carbazol-3-yl)phenoxazine |
InChI |
InChI=1S/C24H16N2O/c1-2-8-19-17(7-1)18-15-16(13-14-20(18)25-19)26-21-9-3-5-11-23(21)27-24-12-6-4-10-22(24)26/h1-15,25H |
InChI Key |
AXZPPBSTJKEIKZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C=CC(=C3)N4C5=CC=CC=C5OC6=CC=CC=C64 |
Origin of Product |
United States |
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